n-(3-Aminopropyl)benzamide
Overview
Description
N-(3-Aminopropyl)benzamide is a compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. The compound of interest, N-(3-Aminopropyl)benzamide, is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the analysis of N-(3-Aminopropyl)benzamide.
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of N-(3-hydroxyphenyl)benzamide and its derivatives involves the condensation of an aniline derivative with benzoyl chloride in an aqueous medium . Similarly, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods could potentially be adapted for the synthesis of N-(3-Aminopropyl)benzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques. For example, the crystal and molecular structure of a related compound, N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, was determined using X-ray diffraction, revealing a type III β-turn conformation in the peptide backbone . The structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was also elucidated by single-crystal X-ray diffraction . These studies highlight the importance of structural analysis in understanding the conformation and potential biological activity of benzamide derivatives.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from the synthesis and reactions described in the papers. For instance, the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines yields N-(1-amino-2,2-dichloroethyl)benzamides . Additionally, the formation of an ion-associate complex between 4-amino-N-[2 (diethylamino)ethyl] benzamide and tetraphenylborate is described, which is relevant to understanding the interactions between benzamide derivatives and other chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized using spectroscopic and computational methods. The ion-associate complex mentioned earlier was examined for antibacterial activity and characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry . The electronic characteristics of the complex were computed using density functional theory (DFT), providing insights into the HOMO-LUMO energy gap and molecular electrostatic potential . These properties are crucial for understanding the stability and reactivity of benzamide derivatives.
Scientific Research Applications
Synthesis and Neuroleptic Activity
- N-(3-Aminopropyl)benzamide derivatives have been explored for their neuroleptic (antipsychotic) properties. For instance, a study by Iwanami et al. (1981) synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines as potential neuroleptics, noting a correlation between structure and activity (Iwanami et al., 1981).
Antimicrobial Activity
- Another study focused on the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, which were evaluated for their in vitro antibacterial activity against various bacterial strains, demonstrating the potential of benzamide derivatives in antimicrobial applications (Mobinikhaledi et al., 2006).
Inhibition of Poly(ADP-Ribose) Synthesis
- Benzamide compounds, including 3-aminobenzamide, have been used to study the functions of poly(adenosine diphosphate-ribose) and its synthesis. These compounds are noted for their effect on various metabolic processes, including cell viability and DNA synthesis (Milam & Cleaver, 1984).
Biological Evaluation of Benzamides
- The biological applications of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were explored by Saeed et al. (2015), highlighting their potential in inhibiting human recombinant alkaline phosphatase and for binding nucleotide protein targets (Saeed et al., 2015).
Anti-Inflammatory Applications
- The synthesis and activity of benzamides related to anti-inflammatory compounds were studied by Robert et al. (1994), demonstrating their potential in treating inflammatory conditions (Robert et al., 1994).
Development of Novel Inhibitors
- Purnell and Whish (1980) discovered that certain benzamides, including 3-aminobenzamide, act as potent inhibitors of poly(ADP-ribose) synthetase, indicating their potential as therapeutic agents in treating various conditions (Purnell & Whish, 1980).
Aryloxylation of Benzamides
- Hao et al. (2014) conducted a study on the copper-mediated aryloxylation of benzamides, demonstrating a method for the synthesis of mono- and diaryloxylated benzoic acids, which is significant in the field of organic synthesis (Hao et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-(3-aminopropyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGPUGLWMPUQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286069 | |
Record name | n-(3-aminopropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Aminopropyl)benzamide | |
CAS RN |
6108-74-3 | |
Record name | NSC43691 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3-aminopropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.